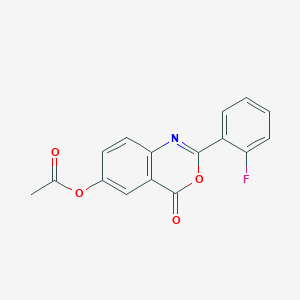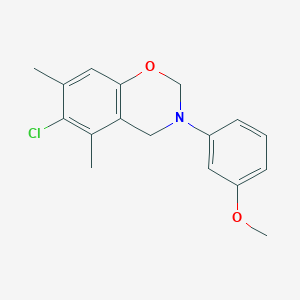
6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol: is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a hexylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with hexylthiol in the presence of a base can lead to the formation of the desired triazine compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to other heterocyclic structures.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the hexylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The triazine ring can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Aminophenylacetic acid: Used in the synthesis of bioactive molecules.
1-(2-Aminophenyl)pyrrole: Utilized in the synthesis of fused heterocyclic derivatives.
Uniqueness
6-(2-Aminophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H20N4OS |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
6-(2-aminophenyl)-3-hexylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H20N4OS/c1-2-3-4-7-10-21-15-17-14(20)13(18-19-15)11-8-5-6-9-12(11)16/h5-6,8-9H,2-4,7,10,16H2,1H3,(H,17,19,20) |
InChI-Schlüssel |
PELGEWWSMJKVOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11595806.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11595813.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595825.png)
![ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595832.png)


![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11595861.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595864.png)
![(5Z)-5-[5-bromo-2-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595873.png)
![4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11595880.png)

![3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11595884.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11595886.png)
![Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B11595898.png)
